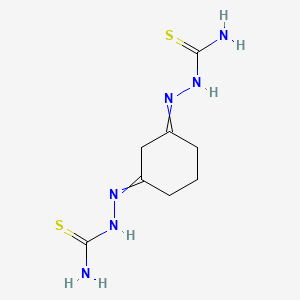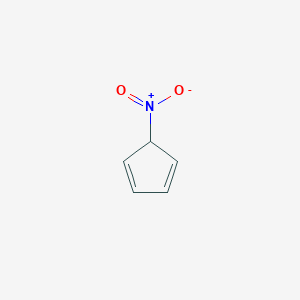
2,2'-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring and hydrazine carbothioamide groups
Vorbereitungsmethoden
The synthesis of 2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) typically involves the reaction of cyclohexane-1,3-dione with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Cycloaddition: It can also undergo cycloaddition reactions, forming new ring structures under specific conditions.
Wissenschaftliche Forschungsanwendungen
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
Vergleich Mit ähnlichen Verbindungen
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) can be compared with other similar compounds, such as:
Cyclohexane-1,3-dione derivatives: These compounds share a similar cyclohexane ring structure but differ in their functional groups and reactivity.
Hydrazinecarbothioamide derivatives: These compounds have similar hydrazine carbothioamide groups but may vary in their overall structure and applications .
The uniqueness of 2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) lies in its specific combination of structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
59871-53-3 |
|---|---|
Molekularformel |
C8H14N6S2 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
[[3-(carbamothioylhydrazinylidene)cyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C8H14N6S2/c9-7(15)13-11-5-2-1-3-6(4-5)12-14-8(10)16/h1-4H2,(H3,9,13,15)(H3,10,14,16) |
InChI-Schlüssel |
WDAMBCODUKCWLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NNC(=S)N)CC(=NNC(=S)N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)


![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)


![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)
![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)


